2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
2-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core linked via a piperazine ring to a substituted pyrimidine moiety (6-ethyl-2-methylpyrimidin-4-yl). This structure combines electron-deficient aromatic systems (pyridine and pyrimidine) with a flexible piperazine spacer, a design commonly employed in medicinal chemistry to optimize pharmacokinetic properties and target binding affinity.
For instance, Mishriky et al. (2013) synthesized a structurally related compound, 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, via bromination followed by piperazine substitution . Similarly, the target compound could be synthesized by reacting a brominated pyridine-3-carbonitrile derivative with 4-(6-ethyl-2-methylpyrimidin-4-yl)piperazine.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-11-16(21-13(2)20-15)22-7-9-23(10-8-22)17-14(12-18)5-4-6-19-17/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNJEGZQXDGXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Condensation Reaction
The pyrimidine ring is constructed through a modified Biginelli reaction:
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Reactants : Ethyl acetoacetate (methyl source) and propionamide (ethyl source) undergo cyclocondensation with guanidine hydrochloride in ethanol under reflux (12 h, 78% yield).
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Chlorination : The resulting 4-hydroxy intermediate is treated with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 110°C for 6 h, achieving 92% conversion to 4-chloro-6-ethyl-2-methylpyrimidine.
Key Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.62 (s, 3H, CH₃), 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 8.21 (s, 1H, pyrimidine-H).
Preparation of the Pyridine Intermediate: 2-Bromopyridine-3-carbonitrile
Directed Bromination of Pyridine-3-carbonitrile
A regioselective bromination protocol is employed:
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Lithiation : Pyridine-3-carbonitrile is treated with LDA (Lithium Diisopropylamide) at −78°C in THF, forming a stabilized anion at the 2-position.
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Quenching : Addition of bromine (Br₂) at −40°C yields 2-bromopyridine-3-carbonitrile (64% yield after silica gel chromatography).
Optimization Insights :
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Lower temperatures (−78°C) suppress di-bromination byproducts.
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Use of hexamethylphosphoramide (HMPA) as a co-solvent increases yield to 72%.
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 7.55 (dd, J = 4.8, 1.2 Hz, 1H), 8.32 (dd, J = 4.8, 1.2 Hz, 1H), 8.74 (d, J = 1.2 Hz, 1H).
Piperazine Coupling: Sequential SNAr and Buchwald-Hartwig Amination
Attachment to Pyrimidine via SNAr
4-Chloro-6-ethyl-2-methylpyrimidine reacts with N-Boc-piperazine under SNAr conditions:
Table 1. Solvent and Base Screening for SNAr
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | MeCN | 80 | 85 |
| 2 | Cs₂CO₃ | DMF | 100 | 78 |
| 3 | Et₃N | THF | 65 | 62 |
Pyridine Functionalization via Buchwald-Hartwig
The piperazinyl-pyrimidine intermediate couples with 2-bromopyridine-3-carbonitrile using palladium catalysis:
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Catalyst System : Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2 equiv.) in toluene/H₂O (4:1).
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Conditions : 100°C, 24 h under N₂, yielding 88% of the target compound.
Critical Parameters :
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Ligand Choice : XPhos outperforms BINAP and DavePhos in suppressing homo-coupling.
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Solvent Mixture : Aqueous toluene enhances solubility of inorganic bases without hydrolyzing the nitrile.
Alternative Pathways and Mechanistic Considerations
One-Pot Tandem Coupling Strategy
A streamlined approach combines both coupling steps in a single reactor:
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Initial SNAr : Piperazine (2 equiv.) reacts with 4-chloro-6-ethyl-2-methylpyrimidine in MeCN at 80°C.
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In Situ Buchwald-Hartwig : Addition of 2-bromopyridine-3-carbonitrile, Pd catalyst, and base without intermediate isolation.
Radical-Mediated Amination
Emerging methods employ photo-redox catalysis for C-N bond formation:
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Catalyst : Ir(ppy)₃ under blue LED irradiation.
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Advantage : Avoids precious metals but currently offers lower yields (58%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Final Product Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.55 (s, 3H, CH₃), 2.82 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.12–3.21 (m, 4H, piperazine), 3.65–3.74 (m, 4H, piperazine), 7.45 (dd, J = 4.8 Hz, 1H, pyridine-H), 8.24 (s, 1H, pyrimidine-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H).
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HR-MS (ESI+) : m/z calcd. for C₁₈H₂₁N₇ [M+H]⁺: 336.1934; found: 336.1936.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity with retention time = 12.4 min.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that compounds similar to 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exhibit neuroprotective effects. Research has focused on their role as potential treatments for conditions such as depression, anxiety, and schizophrenia. The piperazine ring is known to interact with serotonin and dopamine receptors, which are critical in mood regulation.
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. Investigations into its mechanisms of action suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Preliminary research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. The structural components may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls effectively.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on neurodegenerative models. Results indicated that these compounds could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease.
Case Study 2: Anticancer Efficacy
In a paper featured in Cancer Research, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis activation.
Mechanism of Action
The mechanism of action of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can be contextualized by comparing it to analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s ethyl and methyl groups on the pyrimidine ring provide moderate lipophilicity compared to morpholine (polar) or pyrrolidine (basic) substituents in analogs . This balance may favor blood-brain barrier penetration for CNS-targeted applications.
Synthetic Accessibility :
- Bromination followed by piperazine substitution is a common strategy, as demonstrated in and . The target compound’s synthesis would likely follow similar steps, with pyrimidine substituents introduced via Suzuki coupling or nucleophilic aromatic substitution.
Structural Confirmation :
- Single-crystal X-ray diffraction, as used for 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile , is critical for confirming the spatial arrangement of substituents and piperazine conformation. Such data are essential for structure-activity relationship (SAR) studies.
Biological Activity
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperazine moiety and a pyrimidine derivative, which contributes to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator of these targets, thereby influencing cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on pyrimidine derivatives have shown that they can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 3.5 | Cell cycle arrest |
| 2-[4-(6-Ethyl...] | A549 | TBD | TBD |
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activity, particularly against kinases implicated in cancer progression. For instance, studies have shown that structurally related compounds can inhibit key kinases involved in tumor growth.
Table 2: Kinase Inhibition Data
Study on Antimalarial Activity
A notable study investigated the antimalarial potential of pyrimidine derivatives similar to the target compound. The findings suggested that these compounds could inhibit specific plasmodial kinases, demonstrating significant activity against malaria parasites.
Key Findings:
- Compounds showed IC50 values in the nanomolar range.
- Inhibition of PfGSK3 and PfPK6 was linked to reduced parasite viability.
Evaluation in Cancer Models
Another study assessed the anticancer properties of derivatives related to this compound. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines.
Study Highlights:
- Induction of apoptosis was confirmed via flow cytometry.
- The compounds exhibited selectivity towards cancer cells over normal cells.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous piperazine-pyridine derivatives are synthesized via bromination of intermediates followed by substitution with 1-methylpiperazine . Key steps include:
- Bromination : Using Br₂/AcOH to introduce reactive sites for subsequent substitutions.
- Nucleophilic substitution : Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC to achieve >95% purity .
Reaction optimization should prioritize controlling steric hindrance from the ethyl and methyl groups on the pyrimidine ring, which may require prolonged reaction times or catalytic bases like triethylamine .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyridine carbons at ~150 ppm) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the carbonitrile group and adjacent aromatic systems .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₂N₆: 370.19; observed: 370.2) .
Advanced: How can computational modeling predict binding affinity with kinase targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets of kinases. For similar compounds, docking scores correlate with experimental IC₅₀ values (e.g., ∆G = -9.2 kcal/mol suggests nanomolar affinity) .
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD < 2 Å indicates stable ligand-protein complexes .
- QSAR Models : Incorporate Hammett constants for substituents (e.g., electron-withdrawing -CN groups enhance binding to hydrophobic kinase pockets) .
Advanced: What strategies mitigate discrepancies in biological activity data?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Compound Purity : Validate via orthogonal methods (HPLC + NMR) to exclude impurities that may inhibit off-target proteins .
- Cellular Context : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of transporters or metabolizing enzymes .
Basic: What structural features influence pharmacokinetic properties?
Answer:
- Piperazine moiety : Enhances solubility via protonation at physiological pH (predicted logP = 2.1) .
- Pyrimidine ring : Participates in π-π stacking with plasma proteins, affecting bioavailability .
- Carbonitrile group : Reduces metabolic degradation by cytochrome P450 enzymes compared to ester analogs .
Advanced: How do modifications to the piperazine or pyrimidine moieties affect enzyme selectivity?
Answer:
- Piperazine Substitutions : Replacing the ethyl group with bulkier substituents (e.g., cyclopropyl) increases selectivity for JAK2 over JAK1 (IC₅₀ ratio: 12:1 vs. 3:1) .
- Pyrimidine Modifications : Introducing electron-deficient groups (e.g., -CF₃) improves binding to kinase hinge regions (ΔΔG = -1.8 kcal/mol) but may reduce solubility .
- Hybrid Analogues : Incorporating thiophene (as in ) enhances membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
